molecular formula C21H24N2O5S B2990616 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 941906-45-2

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2990616
CAS No.: 941906-45-2
M. Wt: 416.49
InChI Key: RQCXDDSLHZCMNA-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it is plausible that this compound may also interact with the same or similar targets.

Mode of Action

Given its structural similarity to Cilostazol, it may also act as an inhibitor of PDE3A . PDE3A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits signals within cells. By inhibiting PDE3A, levels of cAMP can be increased, leading to various downstream effects.

Biochemical Pathways

Increased cAMP levels can lead to a variety of effects, including vasodilation, inhibition of platelet aggregation, and cardiac muscle contraction .

Result of Action

If it acts similarly to Cilostazol, it could have antithrombotic and vasodilatory effects . It could also potentially influence cardiac muscle contraction due to its potential impact on cAMP levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

It’s important to note that this analysis is based on the assumption that this compound may behave similarly to Cilostazol due to their structural similarities .

Biochemical Analysis

Biochemical Properties

The compound N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly phosphodiesterase III A (PDE3A), where it acts as a potent inhibitor . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

In terms of cellular effects, this compound influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, primarily through its inhibitory action on PDE3A . This inhibition can lead to changes in intracellular levels of cyclic AMP, a key second messenger in many cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, particularly enzymes like PDE3A . By inhibiting PDE3A, the compound prevents the breakdown of cyclic AMP, leading to increased levels of this second messenger within the cell . This can result in changes in gene expression and cellular function .

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-2-3-10-23-18-7-5-16(13-15(18)4-9-21(23)24)22-29(25,26)17-6-8-19-20(14-17)28-12-11-27-19/h5-8,13-14,22H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCXDDSLHZCMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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